Cas no 14906-37-7 (Ethyl Isonicotinate 1-Oxide)

Ethyl Isonicotinate 1-Oxide Chemical and Physical Properties
Names and Identifiers
-
- Ethyl isonicotinate N-oxide
- 4-Pyridinecarboxylic acid ethyl ester 1-oxide
- Ethyl isonicotinate 1-oxide
- 1-oxy-isonicotinic acid ethyl ester
- 1-Oxy-isonicotinsaeure-aethylester
- 4-Carbethoxypyridine 1-oxide
- 4-ethoxycarbonylpyridine 1-oxide
- 4-ethoxycarbonylpyridine N-oxide
- Ethyl isonicotinate oxide
- ethyl isonocotinate N-oxide
- Ethyl pyridine-4-carboxylateN-oxide
- isonicotinic acid N-oxide ethyl ester
- Isonicotinicacid,ethyl ester,1-oxide (6CI,8CI)
- 4-Ethoxycarbonylpyridine-N-oxide
- 4-(ethoxycarbonyl)pyridine 1-oxide
- ethyl 1-oxidopyridin-1-ium-4-carboxylate
- AB21610
- MFCD06204693
- 14906-37-7
- J-400593
- Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
- 4-carbethoxypyridine N-oxide
- SY237823
- Ethylisonicotinate1-oxide
- AKOS004896820
- DTXSID60395308
- SCHEMBL4873097
- 4-(ETHOXYCARBONYL)PYRIDIN-1-IUM-1-OLATE
- 4-Pyridinecarboxylicacid, ethyl ester, 1-oxide
- Ethyl Isonicotinate 1-Oxide
-
- MDL: MFCD06204693
- Inchi: 1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
- InChI Key: DPWRGNWJVVSVIE-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=[N+](C=C1)[O-]
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.76000
- LogP: 1.29180
Ethyl Isonicotinate 1-Oxide Security Information
Ethyl Isonicotinate 1-Oxide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl Isonicotinate 1-Oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E065120-250mg |
Ethyl Isonicotinate 1-Oxide |
14906-37-7 | 250mg |
$ 695.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D778840-1g |
Ethyl Isonicotinate N-Oxide |
14906-37-7 | 95% | 1g |
$230 | 2022-10-31 | |
1PlusChem | 1P007JRS-100mg |
4-Pyridinecarboxylicacid, ethyl ester, 1-oxide |
14906-37-7 | 95% | 100mg |
$171.00 | 2025-03-11 | |
Ambeed | A989355-5g |
Ethyl isonicotinate 1-oxide |
14906-37-7 | 95% | 5g |
$2588.0 | 2024-04-23 | |
abcr | AB481563-500mg |
Ethyl isonicotinate 1-oxide; . |
14906-37-7 | 500mg |
€410.10 | 2024-04-19 | ||
1PlusChem | 1P007JRS-1g |
4-Pyridinecarboxylicacid, ethyl ester, 1-oxide |
14906-37-7 | 95% | 1g |
$811.00 | 2025-02-22 | |
abcr | AB481563-2.52,5g |
Ethyl isonicotinate 1-oxide; . |
14906-37-7 | 2.52,5g |
€1193.30 | 2024-04-19 | ||
A2B Chem LLC | AD51416-100mg |
4-Pyridinecarboxylicacid, ethyl ester, 1-oxide |
14906-37-7 | 95% | 100mg |
$176.00 | 2024-04-20 | |
Ambeed | A989355-100mg |
Ethyl isonicotinate 1-oxide |
14906-37-7 | 95% | 100mg |
$189.0 | 2024-04-23 | |
A2B Chem LLC | AD51416-250mg |
4-Pyridinecarboxylicacid, ethyl ester, 1-oxide |
14906-37-7 | 95% | 250mg |
$285.00 | 2024-04-20 |
Ethyl Isonicotinate 1-Oxide Related Literature
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
Additional information on Ethyl Isonicotinate 1-Oxide
Ethyl Isonicotinate 1-Oxide (CAS No. 14906-37-7): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Biological Applications
Ethyl Isonicotinate 1-Oxide, with the chemical formula C8H10O2, is a derivative of isonicotinic acid that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. CAS No. 14906-37-7 serves as a unique identifier for this compound, enabling precise classification and reference in scientific literature. This molecule is characterized by its oxirane ring structure, which contributes to its reactivity and potential biological activity. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic development.
Ethyl Isonicotinate 1-Oxide is synthesized through the oxidation of ethyl isonicotinate, a process that involves the introduction of an epoxide group. This reaction is typically catalyzed by metal-based reagents or enzymatic systems, depending on the desired yield and purity. The synthesis of CAS No. 14906-37-7 has been optimized in recent years to improve efficiency and reduce byproducts, reflecting advancements in green chemistry practices. Researchers have also explored alternative synthetic routes, such as microwave-assisted methods, to enhance reaction kinetics and sustainability.
The chemical structure of Ethyl Isonicotinate 1-Oxide is critical to its biological interactions. The epoxide ring, a three-membered cyclic ether, is inherently reactive due to its strained geometry. This feature allows the compound to participate in nucleophilic attacks, potentially leading to the formation of covalent bonds with biomolecules. Such reactivity is a double-edged sword, as it may contribute to both therapeutic effects and cytotoxicity. Recent studies have focused on elucidating the mechanism of action of CAS No. 14906-37-7 in cellular environments, with particular emphasis on its interaction with protein targets.
Ethyl Isonicotinate 1-Oxide has demonstrated potential in modulating inflammatory responses. In vitro experiments have shown that CAS No. 14906-37-7 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. The anti-inflammatory properties of Ethyl Isonicotinate 1-Oxide have been further validated in animal models of chronic inflammation, where it reduced tissue damage and improved recovery outcomes.
Recent advances in molecular biology have revealed that CAS No. 14906-37-7 may also exhibit neuroprotective effects. Studies using neuronal cell cultures have indicated that Ethyl Isonicotinate 1-Oxide can mitigate oxidative stress and prevent apoptosis in response to neurotoxic insults. This property has sparked interest in its potential application for neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers are currently investigating the role of CAS No. 14906-37-7 in modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.
The pharmacokinetic profile of Ethyl Isonicotinate 1-Oxide is an area of active research. Preliminary studies suggest that the compound has moderate solubility in aqueous solutions, which may influence its bioavailability. However, the exact absorption, distribution, metabolism, and excretion (ADME) parameters remain to be fully characterized. Optimization of its formulation for enhanced solubility and stability is a priority in preclinical development, as these factors directly impact therapeutic efficacy.
Ethyl Isonicotinate 1-Oxide has also been explored for its potential in antimicrobial applications. In vitro assays have demonstrated its ability to disrupt bacterial cell membranes, particularly in Gram-positive strains. This activity is likely mediated by the epoxide group's interaction with phospholipid bilayers. However, further studies are needed to determine its effectiveness against multidrug-resistant pathogens and its mechanism of action in vivo.
The use of CAS No. 14906-37-7 in drug discovery is expanding due to its unique chemical properties. Its reactivity with nucleophiles has led to its incorporation in the design of prodrugs, where it serves as a bioactive moiety that is released under physiological conditions. This approach has been particularly useful in developing targeted therapies for cancer and infectious diseases. Additionally, Ethyl Isonicotinate 1-Oxide has been used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Environmental and safety considerations are essential in the development of CAS No. 14906-37-7. While its biological activity is promising, the compound's potential toxicity must be carefully evaluated. In vitro toxicity assays have indicated that high concentrations of Ethyl Isonicotinate 1-Oxide may induce cytotoxic effects in mammalian cells. This highlights the importance of dose optimization and the need for extensive safety testing in preclinical phases. Researchers are also investigating the biodegradation pathways of CAS No. 14906-37-7 to ensure its environmental compatibility.
Current research trends in Ethyl Isonicotinate 1-Oxide are focused on expanding its therapeutic applications and improving its safety profile. Advances in computational modeling are being used to predict its interactions with biological targets, enabling the design of more effective derivatives. Additionally, the integration of nanotechnology in drug delivery systems is being explored to enhance the compound's bioavailability and reduce side effects. These developments underscore the potential of CAS No. 14906-37-7 as a versatile scaffold for future pharmaceutical innovations.
In conclusion, Ethyl Isonicotinate 1-Oxide represents a promising area of research with diverse applications in medicine and biotechnology. Its unique chemical structure and reactivity have positioned it as a valuable tool in drug discovery and therapeutic development. Ongoing studies are addressing its biological mechanisms, pharmacokinetic properties, and safety profile, paving the way for potential clinical applications. As research in this field progresses, CAS No. 14906-37-7 may emerge as a key player in the treatment of various diseases, highlighting the importance of continued scientific inquiry into its properties and potential.
14906-37-7 (Ethyl Isonicotinate 1-Oxide) Related Products
- 3783-38-8(Methyl Isonicotinate N-Oxide)
- 1016976-13-8(3-Benzyloxy-4-iodo-5-nitro-benzaldehyde)
- 2548985-52-8(3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one)
- 1334485-87-8(tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate)
- 946248-20-0(4-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine)
- 154051-95-3(Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate)
- 1805281-04-2(Methyl 3-(difluoromethyl)-2-iodopyridine-4-acetate)
- 58026-12-3(1,4-dimethyl 2-formylbutanedioate)
- 887411-41-8(N-(2-Methyl-1-phenyl-propyl)-hydroxylamine)
- 2740236-73-9(rac-(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol hydrochloride)
